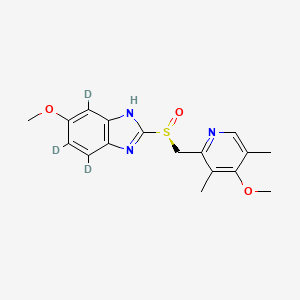
Esomeprazole-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Esomeprazole-d3 is a deuterated form of esomeprazole, a proton pump inhibitor used to reduce stomach acid. The deuterium atoms replace hydrogen atoms in the molecule, which can enhance the compound’s stability and metabolic properties. Esomeprazole itself is widely used to treat conditions such as gastroesophageal reflux disease, peptic ulcer disease, and Zollinger-Ellison syndrome .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of esomeprazole-d3 involves the incorporation of deuterium atoms into the esomeprazole molecule. One common method is the use of deuterated reagents in the synthesis process. For example, deuterated methanol (CD3OD) can be used in the presence of a base to replace hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. Techniques such as spray drying and solid dispersion are employed to enhance the solubility and stability of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Esomeprazole-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic activation and deactivation in the body .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed: The major products formed from the reactions of this compound include its active metabolites, which are responsible for its therapeutic effects. These metabolites are formed through the oxidation and reduction processes .
Wissenschaftliche Forschungsanwendungen
Esomeprazole-d3 has a wide range of scientific research applications. In chemistry, it is used as a stable isotope-labeled compound for studying metabolic pathways and drug interactions. In biology, it helps in understanding the mechanisms of proton pump inhibitors at the molecular level. In medicine, this compound is used in clinical trials to evaluate the pharmacokinetics and pharmacodynamics of esomeprazole. In the industry, it is employed in the development of new formulations and drug delivery systems .
Wirkmechanismus
Esomeprazole-d3 exerts its effects by inhibiting the H+/K±ATPase enzyme in the gastric parietal cells. This inhibition prevents the final step in gastric acid production, leading to a reduction in stomach acid levels. The deuterium atoms in this compound enhance its stability and prolong its duration of action by slowing down its metabolic degradation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to esomeprazole-d3 include other proton pump inhibitors such as omeprazole, pantoprazole, lansoprazole, and rabeprazole. These compounds share a similar mechanism of action but differ in their pharmacokinetic properties and metabolic stability .
Uniqueness: this compound is unique due to the presence of deuterium atoms, which enhance its metabolic stability and prolong its therapeutic effects. This makes it a valuable compound for research and clinical applications, offering advantages over non-deuterated proton pump inhibitors .
Eigenschaften
Molekularformel |
C17H19N3O3S |
|---|---|
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
4,5,7-trideuterio-6-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole |
InChI |
InChI=1S/C17H19N3O3S/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)/t24-/m0/s1/i5D,6D,7D |
InChI-Schlüssel |
SUBDBMMJDZJVOS-ZOBHPIIUSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C2=C1N=C(N2)[S@@](=O)CC3=NC=C(C(=C3C)OC)C)[2H])OC)[2H] |
Kanonische SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



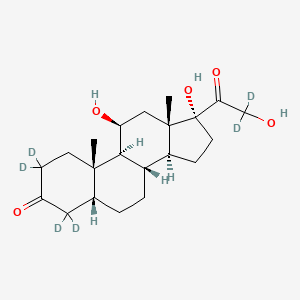


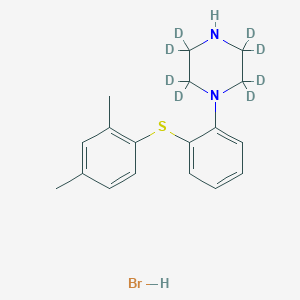
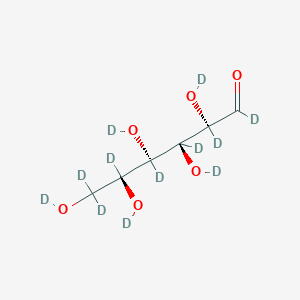
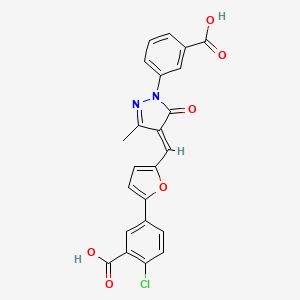

![2-[2-Methoxy-4-[[(1-phenylbenzimidazol-5-yl)amino]methyl]phenoxy]ethanol](/img/structure/B12423032.png)

![(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]amino]-3,3,3-trideuteriopropanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B12423043.png)
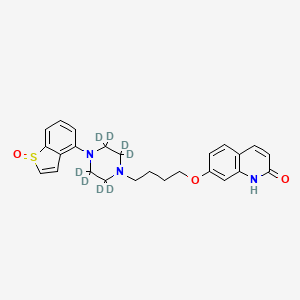
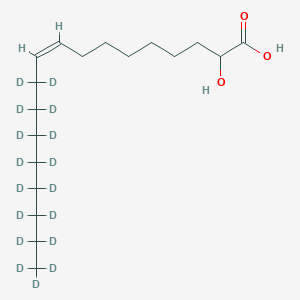
![N1-((S)-1-((2S,4R)-4-Hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)-N11-(2-(4-((4'-(4-methylpiperazin-1-yl)-3'-(6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carboxamido)-[1,1'-biphenyl]-3-yl)methyl)piperazin-1-yl)ethyl)undecanediamide](/img/structure/B12423067.png)
